Demecolceine

Beschreibung

Historical Context of Colchicine (B1669291) Derivatives in Biomedical Sciences

Origins from Natural Alkaloids and Early Investigations

The use of extracts from plants of the Colchicum genus, particularly Colchicum autumnale (autumn crocus), dates back to antiquity. Ancient Egyptian texts, such as the Ebers Papyrus from around 1550 B.C., describe its use for treating pain and swelling. wikipedia.orgnih.gov For centuries, it was primarily known as a remedy for gout. wikipedia.orgnih.gov The active compound, colchicine, was first isolated in 1820 by French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou, and the purified substance was named in 1833. wikipedia.orgnih.govfrontiersin.org

Colchicine is a tricyclic alkaloid, and early scientific investigations focused on its potent physiological effects. frontiersin.org These studies laid the groundwork for understanding how natural compounds could be used to probe and influence cellular mechanics, eventually leading to the identification of their molecular targets.

Evolution of Tubulin-Targeting Agent Research

In the mid-20th century, the primary cellular target of colchicine was identified as the microtubule. frontiersin.org This discovery was a landmark in cell biology and pharmacology, establishing microtubules as a viable therapeutic target. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division. researchgate.netmdpi.com

The realization that disrupting microtubule dynamics could arrest cell division propelled the search for other agents with similar properties, particularly for cancer therapy. researchgate.netdrugbank.com This research led to the identification of distinct binding sites on the tubulin dimer. Tubulin-targeting agents are now broadly classified based on their binding site, with the three most well-known being the colchicine site, the vinca (B1221190) alkaloid site, and the taxane (B156437) site. researchgate.net Agents that bind to the colchicine site, like colchicine and demecolceine, typically inhibit tubulin polymerization, leading to microtubule destabilization and mitotic arrest. drugbank.comnih.gov This field continues to evolve, with ongoing research focused on developing new inhibitors with improved efficacy and reduced toxicity. researchgate.netdrugbank.com

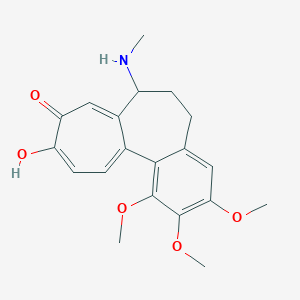

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWWYGQDYGSWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-11-6 | |

| Record name | Colchiceine, N-deacetyl-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Demecolceine As a Model Compound in Mechanistic Studies

Enantioselective Total Synthesis Approaches

The enantioselective total synthesis of colchicinoids, including this compound, is a significant challenge in organic chemistry due to their complex 6-7-7 tricyclic ring system, the stereocenter at C-7, and the stereogenic axis. nih.govrsc.org A key strategy in achieving the enantioselective total synthesis involves the construction of this challenging core structure. nih.govrsc.org

Intramolecular Oxidopyrylium-Mediated [5+2] Cycloaddition for Tricyclic Core Construction

A pivotal approach in the total synthesis of the colchicinoid core involves an intramolecular oxidopyrylium-mediated [5+2] cycloaddition reaction. nih.govrsc.org This reaction is instrumental in forming the seven-membered B-ring, a crucial structural element for the biological activity of these compounds. The method exploits the inherent reactivity of oxidopyrylium intermediates to efficiently construct the tricyclic 6-7-7 core. nih.govrsc.org This cycloaddition can proceed with high yield, reported to be in the range of 72–85%.

Stereochemical Control via Chiral Auxiliary-Mediated Condensation

Stereochemical control, particularly at the C7 position, is critical for the enantioselective synthesis of this compound. nih.gov One method to establish this stereochemistry involves chiral auxiliary-mediated condensation. york.ac.ukresearchgate.net In a reported synthesis, a ketone intermediate is condensed with a chiral auxiliary, such as Ellman's sulfinamide auxiliary, to achieve high enantiomeric excess (ee). This approach has demonstrated the ability to achieve greater than 99% ee, highlighting its effectiveness in controlling the stereochemistry at C7.

Semisynthetic Pathways from Natural Precursors

This compound is most commonly prepared through semisynthesis starting from colchicine, an alkaloid isolated from plants such as Colchicum autumnale. nih.gov This route involves the selective modification of the colchicine structure.

Selective O-Demethylation of Colchicine: Methodological Challenges

The conversion of colchicine to this compound primarily involves the selective O-demethylation at the C2 position. This transformation presents methodological challenges due to the sensitivity of the tropolone (B20159) ring system present in colchicine. Achieving selective demethylation at a specific methoxy (B1213986) group while preserving others and the labile tropolone ring requires carefully controlled reaction conditions. Enzymatic O-demethylation has been observed in plant extracts, leading to demethylated derivatives during drying and storage. researchgate.net

Optimization of Acid-Catalyzed Demethylation Procedures

Acid-catalyzed demethylation is a common strategy employed in the semisynthesis of this compound from colchicine. A modified Brossi procedure, for example, utilizes concentrated sulfuric acid in dichloromethane (B109758) (DCM) to achieve selective C2 demethylation. Optimization of these acid-catalyzed procedures is crucial to maximize the yield of this compound while minimizing undesirable side reactions and degradation of the sensitive colchicine structure. Regioselective demethylation reactions of colchicine have been explored to obtain different demethylated analogs. mdpi.com

Impact of Synthetic Purity on Mechanistic Investigations

The purity of this compound is paramount for reliable mechanistic studies, particularly those involving its interaction with tubulin and microtubules. Impurities originating from the synthesis process can confound results by exhibiting their own biological activities or by interfering with the binding of this compound to its target.

Synthetic approaches, such as total synthesis or semisynthesis from colchicine, can yield different impurity profiles . Total synthesis can offer high enantiopurity, which is crucial for understanding the specific interactions of a chiral molecule like this compound with biological targets . Semisynthesis from colchicine, while potentially more cost-effective for certain applications, may carry over impurities related to colchicine or byproducts of the deacetylation reaction dokumen.pub.

Analytical techniques are essential for assessing the purity of this compound preparations. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying impurities alwsci.com. Coupling HPLC with detectors such as Photodiode Array (PDA) or Mass Spectrometry (MS) provides more detailed information about the identity and quantity of impurities alwsci.comsepscience.comchromatographyonline.com. PDA detectors can assess peak purity by analyzing UV absorbance spectra across a chromatographic peak, while MS detectors provide definitive identification based on mass-to-charge ratios sepscience.comchromatographyonline.com.

The presence of impurities, even at low levels, can significantly impact mechanistic studies. For instance, studies investigating this compound's effect on microtubule dynamics could yield misleading results if impurities also interact with tubulin or associated proteins cytoskeleton.comnih.gov. Impurities might exhibit synergistic or antagonistic effects, altering the observed dose-response relationships or the apparent binding affinity of this compound. Regulatory guidelines emphasize the need to identify and control impurities in drug substances, including potential genotoxic and non-genotoxic impurities, and to understand their potential impact edqm.eueuropa.eulhasalimited.org.

Detailed research findings on the specific impact of this compound impurities on mechanistic studies are often embedded within broader studies focusing on its biological activity. Researchers typically ensure high purity through rigorous analytical testing before conducting in vitro or in vivo experiments to minimize confounding factors. The identification and characterization of impurities, often through techniques like LC-MS, are vital steps in ensuring the reliability of mechanistic data alwsci.comchromatographyonline.comnih.gov.

| Analytical Technique | Principle | Application in Purity Assessment |

| HPLC | Separation based on differential partitioning | Separation of the main compound from impurities. alwsci.com |

| PDA Detection | UV/Vis spectral analysis | Assessment of peak purity by comparing spectra across a peak. sepscience.com |

| Mass Spectrometry | Mass-to-charge ratio analysis | Identification and quantification of impurities. alwsci.comchromatographyonline.com |

| LC-MS | Coupled separation and mass analysis | Comprehensive profiling of impurities in complex mixtures. alwsci.comchromatographyonline.com |

Ensuring high synthetic purity and employing robust analytical methods to confirm it are therefore indispensable steps in conducting accurate and reliable mechanistic investigations into the biological activities of this compound.

Molecular and Cellular Pharmacology of Microtubule Dynamics

Demecolceine as a Microtubule-Depolymerizing Agent

Demecolcine (B1670233) functions as a microtubule-depolymerizing agent, interfering with the dynamic equilibrium between tubulin dimers and assembled microtubules. wikidoc.orgwikipedia.org This disruption leads to the disassembly of microtubules, affecting various cellular processes that rely on these structures. ontosight.ai

Disruption of Mitotic Spindle Formation

A key consequence of demecolcine's effect on microtubule dynamics is the disruption of mitotic spindle formation. wikidoc.orgwikipedia.orgmedkoo.comthermofisher.com The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. biologists.com By inhibiting tubulin polymerization and promoting microtubule depolymerization, demecolcine prevents the assembly of a functional bipolar spindle. wikidoc.orgebi.ac.ukwikipedia.orgwikipedia.orgmedkoo.com This disruption arrests cells in the metaphase stage of mitosis, a state characterized by condensed chromosomes that are unable to align correctly on the spindle equator. wikidoc.orgebi.ac.ukwikipedia.orgmedkoo.comontosight.aithermofisher.com This metaphase arrest is a direct result of the compromised spindle structure, preventing the transition to anaphase and subsequent cell division. wikidoc.orgebi.ac.ukwikipedia.orgontosight.ai

High-Resolution Structural Elucidation of Tubulin-Demecolceine Interactions

Understanding the interaction between demecolcine and tubulin at a structural level is crucial for elucidating its mechanism of action. Demecolcine binds to a specific site on tubulin, known as the colchicine (B1669291) binding site. nih.govxenbase.org

Characterization of the Colchicine Binding Site on β-Tubulin

The colchicine binding site is located on the β-tubulin subunit of the αβ-tubulin heterodimer. nih.gov This site is a well-characterized target for a variety of antimitotic agents, including colchicine and its analogs like demecolcine. nih.govresearchgate.netnih.govnih.gov The binding of compounds to this site allosterically inhibits tubulin polymerization. researchgate.net Structural studies have aimed to delineate the precise residues and regions within β-tubulin that constitute this binding pocket. nih.govnih.govresearchgate.net The colchicine binding site is situated at the interface between the α- and β-tubulin subunits in the tubulin dimer, but the primary interaction is with β-tubulin. nih.gov

Crystallographic and Biochemical Delineation of Binding Interfaces

X-ray crystallography and biochemical studies have been instrumental in providing detailed insights into how colchicine site inhibitors, including demecolcine, interact with tubulin. nih.govharvard.edu Crystallographic studies of tubulin in complex with colchicine derivatives have revealed the key structural features of the binding site and the nature of the interactions. nih.govresearchgate.net These studies show that the colchicine binding site contains flexible loops whose conformations can be ligand-dependent. nih.gov While direct high-resolution crystal structures of tubulin specifically bound to demecolcine are less commonly highlighted in general overviews compared to colchicine or other analogs, the understanding of demecolcine's interaction is largely inferred from studies of other colchicine site inhibitors due to the high structural similarity and shared binding site. Biochemical studies, such as fluorescence quenching assays, have been used to determine the binding affinity and kinetics of demecolcine-tubulin interaction. biorxiv.org These studies have shown that demecolcine binds to tubulin with relatively fast kinetics compared to colchicine. biorxiv.orgncats.io

Pharmacophore Modeling for Colchicine Site Inhibitors

Key Research Findings on Demecolcine-Tubulin Interaction:

| Study Type | Key Finding | Reference |

| Mechanism of Action | Inhibits tubulin polymerization; suppresses microtubule dynamics at low concentrations, promotes detachment at higher concentrations. | wikidoc.orgwikipedia.org |

| Binding Affinity | IC₅₀ for tubulin polymerization inhibition is approximately 2.4 μM. | medchemexpress.com |

| Binding Kinetics | Binds to tubulin with faster kinetics than colchicine. | biorxiv.orgncats.io |

| Cellular Effect | Arrests cells in metaphase by disrupting mitotic spindle formation. | wikidoc.orgebi.ac.ukwikipedia.orgmedkoo.comontosight.aithermofisher.com |

| Binding Site Location | Binds to the colchicine binding site on β-tubulin. | nih.govxenbase.orgnih.gov |

Kinetic Analysis of this compound-Tubulin Binding

This compound exerts its cellular effects through its interaction with tubulin, primarily by binding to the colchicine site on β-tubulin. This binding event interferes with the polymerization and dynamics of microtubules.

Thermodynamic and pH-Dependent Binding Kinetics

The binding of compounds to the colchicine site on tubulin can exhibit varied kinetic and thermodynamic profiles. For instance, a study on TN-16, a colchicine analogue, revealed that its binding to tubulin is reversible, with a high on-rate and low activation energy, contrasting with colchicine's slow, nearly irreversible binding with high activation energy indianchemicalsociety.com. The binding of TN-16 was found to be pH-independent, unlike colchicine, which is strongly influenced by pH indianchemicalsociety.com. The binding thermodynamics of TN-16 indicated a negative heat capacity change (ΔCp), similar to another colchicine analogue, suggesting the involvement of factors like van der Waals interactions and hydrogen bonding indianchemicalsociety.com. While these studies provide insights into the binding characteristics of colchicine-site ligands, specific detailed thermodynamic and pH-dependent binding kinetics for this compound itself were not found in the provided search results. This compound is noted to bind to the colchicine site with moderate affinity, and the presence of an amino group is suggested to enhance its solubility while reducing its binding affinity compared to Demecolcine .

Influence of Microtubule-Associated Proteins on Interaction Kinetics

Microtubule-associated proteins (MAPs) are known to influence tubulin polymerization and can interact with tubulin and microtubules, affecting their dynamics and interactions with other molecules. Studies have shown that MAPs can competitively inhibit the binding of colchicine to tubulin indianchemicalsociety.com. MAPs like Tau bind to microtubules and can regulate the activity and binding of other MAPs and motor proteins cytoskeleton.com. The interaction of MAPs with tubulin can involve binding to the microtubule surface, and in some cases, portions of the MAPs may become less accessible upon binding psu.edu. While MAPs are established modulators of microtubule dynamics and interactions, specific research detailing the direct influence of MAPs on the kinetic interaction between this compound and tubulin was not available in the provided information.

Impact on Cellular Processes Beyond Direct Microtubule Disruption

Beyond its direct interference with microtubule polymerization, this compound's interaction with tubulin triggers a cascade of cellular events that impact fundamental processes such as cell cycle progression and cell survival.

Cell Cycle Arrest Mechanisms (G2/M Phase)

This compound is recognized for its antimitotic properties, primarily utilized in cytogenetics for its ability to arrest cells in mitosis, which is part of the G2/M phase of the cell cycle indianchemicalsociety.com. This mitotic arrest is a consequence of this compound's disruption of spindle formation, a microtubule-dependent process essential for chromosome segregation during mitosis . The G2/M checkpoint is a critical regulatory point in the cell cycle that prevents cells from entering mitosis until DNA damage is repaired or replication is complete wikipedia.org. Agents that disrupt microtubule dynamics, like this compound, activate the spindle assembly checkpoint, a surveillance mechanism that monitors chromosome alignment and spindle integrity. Activation of this checkpoint leads to a delay or arrest in the G2/M phase. Mechanisms involved in G2/M arrest induced by various agents include the modulation of key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins like p21, p53, Chk1, ATM, and Wee1 wikipedia.orgplos.orgmdpi.comnih.govnih.gov. Disruption of microtubule dynamics by compounds like this compound triggers signaling pathways that ultimately converge on these regulators, preventing the activation of the cyclin B-CDK1 complex, which is essential for mitotic entry wikipedia.orgmdpi.com.

Induction of Apoptotic Pathways: Caspase Activation

The disruption of microtubule dynamics and subsequent cell cycle arrest induced by antimitotic agents like this compound can ultimately lead to the induction of apoptosis, a form of programmed cell death . Apoptosis is mediated by a family of cysteine proteases known as caspases, which are central effectors of the apoptotic pathway creative-diagnostics.comrndsystems.comnih.gov. Caspase activation is a tightly regulated process involving initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) creative-diagnostics.comrndsystems.commdpi.com. Apoptosis can be triggered through extrinsic or intrinsic pathways rndsystems.combiorxiv.org. The intrinsic pathway, often initiated by cellular stress or damage, involves the release of cytochrome c from mitochondria, leading to the formation of the apoptosome complex, which activates Caspase-9 plos.orgcreative-diagnostics.comrndsystems.commdpi.com. Activated initiator caspases then cleave and activate executioner caspases, such as Caspase-3, which are responsible for dismantling the cell creative-diagnostics.comrndsystems.commdpi.comnih.gov. While this compound's ability to induce apoptosis is linked to its antimitotic activity , the specific detailed mechanisms by which it directly triggers caspase activation were not explicitly described in the provided search results. However, the cellular stress resulting from prolonged mitotic arrest due to microtubule disruption is a known trigger for the intrinsic apoptotic pathway and subsequent caspase activation.

Preclinical Research Methodologies and Models

In Vitro Experimental Systems

In vitro studies provide controlled environments to assess the effects of Demecolceine on various biological processes without the complexities of a whole organism.

Cell-Based Assays for Cellular Response and Interaction Studies

Cell-based assays are widely employed to evaluate how cells respond to this compound and to investigate its interactions with cellular components. These assays can provide insights into the compound's impact on cell viability, proliferation, and specific cellular pathways. biozol.degoogle.comgoogle.com

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies are utilized to rapidly assess the effects of this compound on large numbers of cells or against extensive libraries of potential targets. This approach allows for the efficient identification of cellular responses or interactions that warrant further investigation google.comgoogle.com. HTS can involve automated microscopy, plate readers, and other technologies to collect data on parameters such as cell survival, enzyme activity, or the presence of specific biomarkers in response to varying concentrations of this compound.

Immunofluorescence and Reporter Gene Assays for Pathway Modulation

Immunofluorescence and reporter gene assays are valuable tools for studying how this compound modulates specific cellular pathways. Immunofluorescence allows for the visualization and localization of proteins or other molecules within cells using fluorescently labeled antibodies biozol.de. This can reveal the effects of this compound on protein expression levels, post-translational modifications, or cellular distribution, particularly concerning its known interaction with tubulin and microtubules. Reporter gene assays involve introducing a gene construct into cells where the expression of a "reporter" protein (easily detectable, e.g., luciferase or green fluorescent protein) is controlled by a promoter or regulatory element of a pathway of interest google.com. By measuring the reporter protein activity or levels, researchers can infer the extent to which this compound activates or inhibits that specific pathway.

Protein-Protein Interaction Studies (e.g., Beta-lactamase fragment complementation, Mammalian two-hybrid)

Understanding the protein-protein interactions influenced by this compound is critical, especially concerning its binding to tubulin. Techniques like beta-lactamase fragment complementation and mammalian two-hybrid assays can be used to investigate these interactions hodoodo.comchinjmap.com. Beta-lactamase fragment complementation involves fusing two interacting proteins to inactive fragments of the beta-lactamase enzyme. If the proteins interact, they bring the fragments together, reconstituting active beta-lactamase, which can be detected by a chromogenic or fluorogenic substrate. Mammalian two-hybrid systems operate on a similar principle but typically involve transcription factors; interaction between fused proteins reconstitutes a functional transcription factor that drives the expression of a reporter gene. These methods can help confirm direct binding partners of this compound or identify cellular proteins whose interactions are affected by the compound.

Cell Phenotype and Morphology Analysis (e.g., Flow Cytometry, Imaging)

Analysis of cell phenotype and morphology is essential for characterizing the cellular effects of this compound, consistent with its role as a microtubule-disrupting agent. Techniques such as flow cytometry and imaging are commonly used biozol.degoogle.comgoogle.com. Flow cytometry allows for the quantitative analysis of cell populations based on various parameters, including cell size, granularity, and the expression of cell surface or intracellular markers. This can help identify changes in cell cycle distribution or detect markers associated with apoptosis or other cellular responses induced by this compound. Cellular imaging, including microscopy, provides visual information about cell shape, cytoskeletal structure (particularly microtubule integrity), and the localization of cellular components. Changes in cell morphology, such as cell rounding or the formation of micronuclei, are indicative of microtubule disruption by compounds like this compound.

Biochemical Assays for Molecular Activity and Binding

Biochemical assays are employed to investigate the molecular activity of this compound and its binding characteristics to specific targets, primarily tubulin. These assays often involve purified proteins or cellular extracts biozol.dehodoodo.comchinjmap.com. Binding assays, such as equilibrium dialysis or fluorescence-based methods, can quantify the affinity and stoichiometry of this compound binding to tubulin. Assays measuring tubulin polymerization or depolymerization in the presence of this compound directly assess its functional impact on microtubule dynamics. Other biochemical assays may explore the compound's effects on enzymes or signaling molecules downstream of microtubule function, providing a more comprehensive understanding of its molecular mechanism.

Tubulin Polymerization Inhibition Assays

Tubulin polymerization inhibition assays are fundamental in characterizing compounds that interfere with microtubule dynamics. Demecolcine (B1670233) is known to inhibit tubulin polymerization nih.govfujifilm.com. These assays typically measure the ability of a compound to prevent the assembly of tubulin dimers into microtubules in a controlled environment. Demecolcine is a potent mitotic inhibitor with an IC₅₀ value of 2.4 μM for the inhibition of tubulin polymerization medchemexpress.commedchemexpress.comclinisciences.com. This indicates that a concentration of 2.4 μM of demecolcine is required to inhibit tubulin polymerization by 50%.

Data Table: Demecolcine Tubulin Polymerization Inhibition

| Assay Type | IC₅₀ (µM) | Reference |

| Tubulin Polymerization Inhibition | 2.4 | medchemexpress.commedchemexpress.comclinisciences.com |

These assays can be performed using purified tubulin or in a cellular context. In cellulo tubulin polymerization inhibition assays often utilize fluorescent immunostaining to assess the state of the cellular microtubule network after exposure to the compound researchgate.net.

Competitive Ligand Binding Assays (e.g., Fluorescence-based, Surface Plasmon Resonance)

Competitive ligand binding assays are used to quantify the binding affinity of a compound to its target by measuring its ability to displace a known ligand. For demecolcine, these assays focus on its binding to tubulin, specifically at the colchicine-binding site nih.gov.

Fluorescence-based competitive binding assays involve a fluorescently labeled ligand that binds to tubulin. The displacement of the labeled ligand by demecolcine is then measured by a change in fluorescence signal, such as fluorescence polarization nicoyalife.comncs-conference.orgumich.edu. The degree of displacement at varying concentrations of demecolcine allows for the determination of its binding affinity (Ki) to tubulin ncs-conference.orgumich.edu.

Surface Plasmon Resonance (SPR) is another label-free technique used to study binding interactions in real-time nicoyalife.comresearchgate.net. In a competitive SPR assay, tubulin is typically immobilized on a sensor surface. A known ligand is then flowed over the surface, followed by or simultaneously with varying concentrations of demecolcine. The change in refractive index near the sensor surface, caused by the binding and displacement events, provides information about the binding kinetics and affinity of demecolcine to tubulin nicoyalife.comresearchgate.net.

Enzyme Kinetic Studies

While demecolcine's primary mechanism involves binding to tubulin rather than directly inhibiting an enzyme in the classical sense, enzyme kinetic studies can be relevant in understanding downstream effects of microtubule disruption on enzyme activity. For example, studies have investigated the effects of demecolcine on the activation of mitotic histone H1 kinase, an enzyme involved in cell cycle regulation, which is indirectly affected by microtubule integrity nih.gov. Enzyme kinetics involves measuring the rate of an enzyme-catalyzed reaction and how this rate is affected by factors such as substrate concentration and the presence of inhibitors or activators khanacademy.orgwikipedia.org.

Protein Quantification and Analysis (e.g., SDS-PAGE, Western Blotting)

Techniques like SDS-PAGE and Western blotting are crucial for quantifying and analyzing protein levels and modifications in biological samples after demecolcine treatment abcam.comnih.govprotocols.io. SDS-PAGE separates proteins based on their molecular weight abcam.com. Following separation, Western blotting is used to identify and quantify specific proteins using antibodies nih.govthermofisher.com.

These methods can be used to:

Determine the molecular weight of tubulin and associated proteins. abcam.com

Assess the purity of tubulin preparations used in in vitro assays. abcam.com

Quantify changes in the total amount of tubulin or specific tubulin isotypes in cells treated with demecolcine.

Analyze post-translational modifications of tubulin that might be affected by demecolcine-induced microtubule disruption. abcam.com

Evaluate the levels of proteins involved in cell cycle regulation or apoptosis in response to demecolcine exposure.

The general workflow involves sample preparation (cell lysis and protein extraction), SDS-PAGE separation, transfer of proteins to a membrane, blocking, incubation with primary and secondary antibodies, and detection nih.govprotocols.iothermofisher.com.

Analysis of Gene Expression in Biological Pathways (e.g., qPCR, Droplet Digital PCR)

Analyzing gene expression provides insights into how demecolcine affects the transcriptional activity of genes involved in various biological pathways, such as cell cycle control, apoptosis, and microtubule dynamics bio-rad.com. Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR) are commonly used techniques for quantifying gene expression by measuring the amount of specific mRNA transcripts bio-rad.comnih.govcapes.gov.brplos.org.

qPCR measures the amplification of DNA in real-time, allowing for relative quantification of gene expression bio-rad.com. ddPCR, on the other hand, provides absolute quantification of nucleic acid targets by partitioning the sample into thousands of individual droplets, allowing for more precise measurement, especially for low-abundance targets bio-rad.comnih.govcapes.gov.brplos.org.

These methods can be applied to:

Measure changes in the expression of genes encoding alpha and beta tubulin isotypes.

Investigate the transcriptional response of genes involved in microtubule-associated proteins.

Analyze the expression levels of cell cycle regulatory genes following demecolcine treatment, which can indicate cell cycle arrest or other disruptions.

Study the activation or repression of genes in apoptosis pathways in response to demecolcine.

In Silico Computational Approaches

In silico computational approaches play a significant role in modern preclinical research, complementing experimental methods by providing theoretical insights into molecular interactions and predicting biological outcomes clinisciences.comarxiv.orgbiorxiv.orgresearchgate.net. These methods utilize computer algorithms and simulations to model the behavior of molecules. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics simulations are powerful in silico tools used to study the interaction between a ligand, such as demecolcine, and its target protein, tubulin wikipedia.orgresearchgate.netuni.luplos.orgfrontiersin.orgmdpi.com.

Molecular docking predicts the preferred binding orientation (pose) and affinity of a small molecule to a protein receptor rsc.org. By computationally fitting demecolcine into the colchicine-binding site of tubulin, docking studies can estimate the binding energy and identify key amino acid residues involved in the interaction researchgate.netfrontiersin.orgmdpi.com. This provides a molecular-level understanding of how demecolcine binds to and inhibits tubulin polymerization.

Molecular dynamics simulations extend docking studies by simulating the movement and behavior of the ligand-protein complex over time researchgate.netplos.orgfrontiersin.orgmdpi.com. These simulations provide insights into the stability of the binding interaction, conformational changes in tubulin upon demecolcine binding, and the dynamics of the surrounding solvent molecules researchgate.netplos.orgfrontiersin.org. Analysis of simulation trajectories, including Root Mean Square Deviation (RMSD), can reveal the stability of the docked complex and how the ligand's position changes over time plos.orgfrontiersin.orgmdpi.com.

Computational studies, including molecular docking and dynamics simulations, have been employed to investigate the binding of colchicine (B1669291) derivatives, including demecolcine, to tubulin isotypes to understand differential binding affinities and modes of interaction plos.orgfrontiersin.org. These studies can help in identifying the structural features of demecolcine that are crucial for its interaction with tubulin nih.gov.

Data Table: Representative In Silico Findings (Illustrative)

While specific detailed data for demecolcine from readily available sources in the search results is limited to general methodologies and comparisons with colchicine, in silico studies on colchicine and its derivatives provide a framework. For example, studies on colchicine derivatives binding to βIII tubulin isotype used molecular docking to screen compounds based on binding affinity and molecular dynamics simulations to assess conformational stability frontiersin.org.

| Method | Target Protein | Key Findings (Illustrative based on related compounds) | Reference |

| Molecular Docking | Tubulin | Prediction of binding pose and affinity at the colchicine-binding site. | researchgate.netfrontiersin.orgmdpi.com |

| Molecular Dynamics Sim. | Tubulin | Assessment of binding stability and conformational changes in the complex over time. | plos.orgfrontiersin.orgmdpi.com |

These computational approaches complement experimental data from assays like tubulin polymerization inhibition and binding assays, providing a more complete picture of demecolcine's interaction with its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of a compound and its biological activity. By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new compounds based on their structural features. This approach can help in identifying key structural determinants of activity and guiding the design of novel analogs with potentially improved properties researchgate.net.

In the context of colchicine analogs, including demecolcine, QSAR studies have been employed to investigate the relationship between their structure and various biological effects, such as toxicity and interaction with biological targets. For instance, in silico studies have explored the structure-toxicity relationship of colchicine analogues by analyzing their binding energy to proteins like intestinal tight junction protein ZO-1. These studies suggest that specific structural modifications, such as those on ring B or at the C-7 or C-9 positions, can influence hydrogen bonding and hydrophobic interactions, which may be correlated with gastrointestinal toxicity researchgate.netnih.gov. Such computational analyses can provide insights into how chemical modifications might affect the activity and potential side effects of demecolcine and related compounds researchgate.netnih.gov.

Virtual Screening Methods (Ligand-Based and Target-Based)

Virtual screening (VS) methods are computational techniques used in drug discovery to search large libraries of small molecules to identify potential drug candidates that are likely to bind to a specific biological target cam.ac.ukmdpi.com. These methods are broadly classified into ligand-based and target-based approaches cam.ac.ukmdpi.com.

Ligand-based virtual screening (LBVS) relies on the information from known active compounds (ligands) that interact with a target cam.ac.ukmdpi.comoxfordglobal.com. The principle behind LBVS is that molecules with similar chemical structures and properties are likely to exhibit similar biological activities cam.ac.ukoxfordglobal.com. Methods used in LBVS include molecular similarity searching and pharmacophore mapping cam.ac.uk. By comparing the chemical properties and structures of potential ligands against those of known active compounds, LBVS can identify molecules that are likely to bind to the same target, even if the 3D structure of the target is unknown cam.ac.ukoxfordglobal.com.

Target-based virtual screening, also known as structure-based virtual screening (SBVS), utilizes the three-dimensional structure of the biological target protein to predict how small molecules might bind to it cam.ac.ukmdpi.com. Techniques like molecular docking are central to SBVS, where potential ligands are computationally docked into the binding site of the target protein to estimate their binding affinity and interaction modes mdpi.comacs.org.

Both LBVS and SBVS can be applied in the preclinical research of compounds like demecolcine to identify potential new targets or to screen for novel analogs with improved binding characteristics to known targets, such as tubulin. While the provided search results mention molecular docking studies in the context of colchicine analogs interacting with proteins like ZO-1 and P-glycoprotein, specific detailed examples of large-scale virtual screening efforts focused solely on demecolcine were not prominently featured researchgate.netacs.org. However, these methodologies are generally applicable to compounds like demecolcine to explore potential interactions and identify lead compounds cam.ac.ukmdpi.comoxfordglobal.com.

In Vivo Animal Models for Systemic Biological Activity

In vivo animal models are indispensable tools in preclinical research to evaluate the systemic biological activity of drug candidates. These models provide a complex physiological environment that allows for the assessment of a compound's effects within a living system, including its pharmacodynamic and pharmacokinetic properties researchgate.netlongdom.orgmedinadiscovery.com. Animal studies are often a regulatory requirement before a drug can proceed to clinical trials in humans advancedsciencenews.com.

Model Organism Selection and Study Design Considerations

The selection of an appropriate animal model is a critical step in designing in vivo preclinical studies. The chosen model should ideally mimic relevant aspects of human physiology or the disease being studied to provide translatable results advancedsciencenews.comresearchgate.net. Factors influencing model selection include the research question, the biological target, the disease model, and practical considerations such as cost, availability, and ethical guidelines researchgate.netmedinadiscovery.commdpi.com.

For evaluating the systemic biological activity of compounds like demecolcine, which has been investigated for its antineoplastic properties and effects on cell division, various animal models can be considered. Rodent models, such as mice and rats, are frequently used in preclinical studies due to their accessibility, genetic manipulability, and relatively well-characterized physiology researchgate.netmdpi.com. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the efficacy of anticancer agents in a living system wuxiapptec.comgoogleapis.com.

Effective study design in animal models involves careful planning of the experimental procedures, including the route and frequency of administration, dose levels, duration of the study, endpoints to be measured, and the number of animals required mdpi.comnih.gov. Considerations for animal welfare and ethical guidelines are paramount throughout the study design and execution researchgate.netmedinadiscovery.commdpi.comupenn.edu. Rigorous study design, including appropriate controls and randomization, is essential to minimize bias and ensure the reproducibility and reliability of the results mdpi.comnih.gov.

Pharmacodynamic and Pharmacokinetic Exploratory Studies

Pharmacodynamic (PD) and pharmacokinetic (PK) studies are essential components of in vivo preclinical research. PK describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). PD describes what the drug does to the body, focusing on its mechanism of action and the resulting biological effects longdom.orgwuxiapptec.comyoutube.com. Integrating PK and PD data is crucial for understanding the relationship between drug exposure and its effects, which helps in predicting optimal dosing regimens wuxiapptec.comyoutube.com.

In preclinical studies involving demecolcine, PK studies would aim to characterize how the compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and eliminated from the body in different animal species longdom.orgmedinadiscovery.comumich.edu. These studies often involve analyzing drug concentrations in biological matrices like blood, plasma, urine, and tissues over time medinadiscovery.comumich.edu.

PD studies would investigate the biological effects of demecolcine in animal models, such as its impact on cell proliferation, tumor growth (in cancer models), or other relevant cellular processes related to its antimitotic activity wuxiapptec.comyoutube.com. Biomarkers that reflect the drug's activity at its target or its downstream effects are often measured in PD studies youtube.comgoogleapis.com. For example, as demecolcine interacts with tubulin to inhibit cell division, PD studies might involve assessing markers of cell cycle arrest or apoptosis in target tissues medchemexpress.com.

Exploratory PK/PD studies in animal models help researchers understand the dose-response relationship and the time course of the drug's effects in a living system longdom.orgwuxiapptec.comyoutube.com. This information is vital for determining potential therapeutic efficacy and understanding the compound's behavior in a complex biological environment longdom.orgwuxiapptec.comyoutube.com.

Investigations of Species-Specific Differences in Compound Interaction

Investigating species-specific differences in the interaction of a compound is a crucial aspect of preclinical research. Differences in physiology, metabolism, and target characteristics across species can significantly influence a drug's PK and PD profiles advancedsciencenews.commdpi.com. Understanding these differences is essential for extrapolating preclinical findings in animal models to predict human responses advancedsciencenews.comnih.gov.

For demecolcine, studies in different animal species can reveal variations in its absorption rates, metabolic pathways, the extent of tissue distribution, and elimination kinetics medinadiscovery.comumich.edu. For instance, the activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, can vary considerably between species, leading to differences in how demecolcine is processed and cleared from the body umich.edubioivt.com.

Furthermore, species-specific differences in the target protein (tubulin in the case of demecolcine) or in downstream signaling pathways can influence the pharmacodynamic response nih.gov. Even within the same species, genetic variations can lead to differences in compound interaction, as observed in studies investigating demecolcine-induced effects in different strains of mice nih.gov.

Studies comparing the PK and PD of demecolcine across various animal models, such as rodents, dogs, or non-human primates, can provide valuable data on potential interspecies variability researchgate.netmdpi.com. This information helps in selecting the most relevant animal models for specific research questions and in predicting potential challenges or differences that might be encountered in human studies advancedsciencenews.comnih.gov. For example, while rodent models are widely used, their physiological differences compared to humans can sometimes limit the translatability of findings, highlighting the need to consider multiple species or alternative models where appropriate advancedsciencenews.comemulatebio.com.

Understanding species-specific interactions is vital for refining preclinical study designs and improving the prediction of human drug behavior, ultimately contributing to more informed decisions in the drug development process advancedsciencenews.comnih.gov.

Structure Activity Relationship Studies and Analog Design

Modifications to the Colchicine (B1669291) Scaffold and their Biological Impact

The colchicine scaffold consists of a trimethoxyphenyl A-ring and a tropolone (B20159) C-ring connected by a seven-membered B-ring. The structural integrity and specific substitutions on these rings are critical for its biological function. researchgate.net Modifications have been performed at various positions, primarily C4 on the A-ring, C7 on the B-ring, and C10 on the C-ring, to enhance anticancer potency and reduce the high toxicity associated with the parent compound. researchgate.netmdpi.com

The trimethoxyphenyl A-ring is crucial as it orients within a hydrophobic pocket of β-tubulin. mdpi.com The tropolone C-ring also forms important hydrogen bonds. mdpi.com The relative orientation of these two rings, dictated by the B-ring, is a key determinant of binding affinity.

Research has shown that N-acylated analogs of both colchicine and demecolceine are among the most potent derivatives. nih.gov Furthermore, creating double-modified analogs, such as 4-halothiocolchicines (modified at C-4 and C-10), has yielded compounds with nanomolar potency against several cancer cell lines. mdpi.com These modifications demonstrate that strategic chemical changes to the basic colchicine framework can significantly alter its biological impact, leading to derivatives with potentially improved therapeutic profiles.

Influence of Specific Substituents on Tubulin Binding Affinity

The affinity of this compound and its analogs for tubulin is highly sensitive to the nature and position of specific substituents. The colchicine binding site is located at the interface between α- and β-tubulin heterodimers. nih.govnih.gov The trimethoxyphenyl group of the A-ring is oriented within the β-tubulin subunit, while the C-ring's tropolone moiety interacts with residues on the α-tubulin subunit. mdpi.com

Key interactions for high-affinity binding include:

A-Ring: The 3,4,5-trimethoxyphenyl arrangement is a common feature in many potent colchicine site inhibitors, highlighting its importance. researchgate.net Modifications to this ring can alter binding. For example, replacing it with a benzo[b]thiophene can increase binding affinity fivefold compared to some parent structures. nih.gov

B-Ring: The C7 substituent is critical. This compound features a methylamino group (-NHCH₃) at this position, distinguishing it from colchicine's acetylamino group (-NHCOCH₃). This seemingly small change can influence activity and toxicity. Studies on N-acylated analogs of this compound have shown them to be highly potent. nih.gov

C-Ring: The methoxy (B1213986) group at C10 on the tropolone ring is a key site for modification. Replacing the oxygen with sulfur to create thiocolchicine (B1684108) derivatives often results in potent compounds. For instance, 4-bromothiocolchicine and 4-iodothiocolchicine have demonstrated significant antiproliferative activity at nanomolar concentrations. mdpi.com

The following table summarizes the antiproliferative activity of selected colchicine derivatives with modifications on the A and C rings, illustrating the impact of specific substituents.

| Compound | Modification | Cell Line (Lung, A549) IC₅₀ (nM) | Cell Line (Breast, MCF-7) IC₅₀ (nM) | Cell Line (Colon, LoVo) IC₅₀ (nM) |

| Colchicine (1) | Parent Compound | 14.8 ± 1.1 | 10.9 ± 0.9 | 12.3 ± 1.0 |

| Thiocolchicine (3) | C-10 OCH₃ -> SCH₃ | 12.3 ± 0.9 | 10.3 ± 0.8 | 11.2 ± 0.9 |

| 4-Bromocolchicine (5) | C-4 H -> Br | 10.8 ± 0.8 | 9.9 ± 0.8 | 10.1 ± 0.8 |

| 4-Bromothiocolchicine (6) | C-4 H -> Br; C-10 OCH₃ -> SCH₃ | 8.9 ± 0.7 | 7.9 ± 0.6 | 8.8 ± 0.7 |

| 4-Iodothiocolchicine | C-4 H -> I; C-10 OCH₃ -> SCH₃ | 7.5 ± 0.6 | 6.8 ± 0.5 | 7.9 ± 0.6 |

Data sourced from a study on double-modified colchicine derivatives. mdpi.com The table shows that halogenation at C-4 and substitution at C-10 can enhance cytotoxic potency.

Development of Novel Colchicine Site Inhibitors

The therapeutic potential of targeting the colchicine binding site has driven the discovery and development of a vast number of structurally diverse inhibitors that are not direct analogs of colchicine or this compound. nih.gov These novel colchicine site inhibitors (CSIs) often retain the key pharmacophoric features—typically two aryl rings held in a specific conformation—that allow them to occupy the same pocket on β-tubulin. researchgate.net

Examples of novel CSI classes include:

Combretastatins: Isolated from the African bush willow, Combretastatin A-4 (CA-4) is a potent CSI that features a cis-stilbene (B147466) bridge connecting a trimethoxyphenyl ring and another substituted phenyl ring. mdpi.comtandfonline.com

Chalcones: These compounds, characterized by an α,β-unsaturated ketone core linking two aryl rings, have been developed as potent inhibitors of tubulin assembly. The introduction of specific substituents, such as an α-methoxy group, has yielded compounds with activity superior to CA-4 in some assays. mdpi.com

Quinoline (B57606) Derivatives: Through rational drug design, 2-aryl-4-amide-quinoline derivatives have been identified as novel CSIs with potent antiproliferative activity in the nanomolar range. nih.govtandfonline.com

Indole-Based Agents: Various compounds incorporating an indole (B1671886) scaffold, such as aroylindoles and indolyl-phenylmethanones, have been synthesized and shown to interfere with tubulin polymerization by binding at the colchicine site. nih.gov

The following table presents the cytotoxic activity of newly developed quinoline-based CSIs against several human cancer cell lines, with colchicine as a reference.

| Compound | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| Colchicine | 7.40 | 9.32 | 10.41 |

| Compound 20 | 2.11 | 2.54 | 1.78 |

| Compound 21 | 2.43 | 2.91 | 2.01 |

| Compound 22 | 3.15 | 3.78 | 2.61 |

| Compound 23 | 2.58 | 3.09 | 2.13 |

Data sourced from a study on novel quinoline derivatives. tandfonline.com The table highlights that several new synthetic compounds exhibit superior cytotoxic activities compared to colchicine in these specific cell lines.

Rational Design and Synthesis of this compound Analogs

Rational design strategies, often aided by computational modeling and molecular docking, are employed to create novel this compound analogs with improved therapeutic properties. nih.govnih.govnih.gov These approaches aim to optimize the interactions between the ligand and the amino acid residues within the colchicine binding pocket of tubulin. acs.org The goal is to enhance binding affinity, increase selectivity for cancer cells, and overcome mechanisms of multidrug resistance.

A key area of investigation has been the modification of the C7 substituent of the B-ring. In this compound, this is a methylamino group. Studies have systematically synthesized and evaluated N-acylated analogs of this compound. nih.gov This work confirmed that modifications at this site are critical, with certain N-acyl groups leading to compounds with the highest potency in both in vivo and in vitro screens. nih.gov

The design process often involves:

Homology Modeling and Docking: Building a 3D model of the target protein (tubulin) and computationally predicting how different analogs will bind within the colchicine site. mdpi.com

Pharmacophore Mapping: Identifying the essential 3D arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors) required for binding. researchgate.net

Structure-Based Optimization: Synthesizing lead compounds and then iteratively modifying their structure based on biological activity data and docking predictions to improve the "fit" and interaction energy. nih.gov

Through such rational approaches, researchers have successfully developed fused-ring templates and other novel chemotypes that maintain the core binding interactions of the parent compounds while offering improved potency and potentially better metabolic stability. acs.org

Emerging Research Directions and Methodological Innovations

Integration of Multi-Omics Data in Demecolceine Research

The application of multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and other 'omics' fields, is becoming increasingly important in biological research frontlinegenomics.comconesalab.orgwellcomeconnectingscience.org. This integrated approach allows for a more holistic understanding of complex biological systems and molecular mechanisms frontlinegenomics.comconesalab.orgplos.org. While the provided search results discuss multi-omics in general contexts, such as metabolic disease and Alzheimer's disease, and the integration of transcriptomics and proteomics in studies like wool bending in goats and colorectal cancer, specific research directly integrating multi-omics data in this compound research was not found in the search results plos.orgnih.govfrontiersin.org. However, the general trend in biological research suggests that applying multi-omics to study this compound's effects on cellular pathways, particularly those related to its known interaction with microtubules, could provide comprehensive insights into its cellular impact. For example, transcriptomics could reveal changes in gene expression following this compound exposure, while proteomics could identify alterations in protein levels and modifications, offering a more complete picture than single-omics analyses mdpi.comresearchgate.netembopress.org.

Advanced Imaging Techniques for Microtubule Dynamics in Live Cells

This compound is known to interact with microtubules. Advanced imaging techniques, particularly those enabling live-cell visualization, are crucial for understanding the dynamic behavior of microtubules and their interactions with compounds like this compound thermofisher.combiorxiv.orgnih.gov. Techniques such as fluorescence microscopy and super-resolution microscopy allow researchers to visualize cellular structures and processes with high spatial and temporal resolution catapult.org.ukmdpi.commdc-berlin.de. Live-cell imaging permits the observation of microtubule assembly, disassembly, and movements in real-time, providing insights into how this compound affects these dynamic processes thermofisher.combiorxiv.orgnih.gov. Recent developments in live-cell markers for specific microtubule subsets, such as stable microtubules, offer new opportunities to study the differential effects of compounds like this compound on distinct microtubule populations biorxiv.orgnih.govbiologists.com. Advanced microscopy platforms and techniques are widely used in biological and medical research to study cellular organization, transport, and the mechanism of action of various agents catapult.org.ukfau.deaspbs.com.

CRISPR-Based Gene Editing for Target Validation Studies

CRISPR-Cas9 gene editing technology has revolutionized the ability to precisely modify genomes, making it a powerful tool for target identification and validation in drug discovery and biological research nih.govoncodesign-services.combiocompare.com. This technology allows for targeted gene knockouts, knock-ins, or modifications, enabling researchers to study the function of specific genes and their involvement in disease pathways or cellular responses to compounds oncodesign-services.combiocompare.com. In the context of this compound research, CRISPR-based gene editing could be used to validate the role of specific proteins or pathways hypothesized to be involved in this compound's mechanism of action or cellular effects nih.govoncodesign-services.com. By disrupting or modifying genes encoding potential targets or downstream effectors, researchers can assess the impact on cellular sensitivity to this compound or on microtubule dynamics. This can help confirm whether a particular protein or pathway is indeed a crucial component of this compound's biological activity oncodesign-services.combiocompare.com. Various methods exist for verifying the efficiency of CRISPR-mediated gene editing, including genomic cleavage detection assays and sequencing-based analyses thermofisher.comsigmaaldrich.com.

Future Prospects in Chemical Biology and Drug Discovery Research

The field of chemical biology, which applies chemical principles and techniques to study and manipulate biological systems, is closely intertwined with drug discovery research yale.educonstructor.universityfrontiersin.org. Future prospects in this area, particularly concerning compounds like this compound, involve leveraging advancements in various disciplines to develop new therapeutic strategies frontiersin.orgfrontiersin.org. This includes the design and synthesis of novel this compound analogs with improved specificity or reduced off-target effects, utilizing insights gained from multi-omics data and advanced imaging frontiersin.orgschrodinger.com. Chemical biology tools can be developed to further probe microtubule dynamics and interactions with this compound at a molecular level yale.edufrontiersin.org. Furthermore, the integration of computational approaches, such as molecular modeling and artificial intelligence, is expected to accelerate the identification and optimization of potential drug candidates based on this compound's scaffold or mechanism of action frontiersin.orgschrodinger.comdrugdiscoverynews.com. The drug discovery process is complex and involves multiple stages, from target identification to preclinical and clinical development frontiersin.orgnih.govnih.gov. Future research may focus on understanding how this compound's interaction with microtubules can be specifically modulated for therapeutic benefit in various conditions, potentially moving beyond its historical use frontiersin.org.

Q & A

Q. How to structure a manuscript on this compound’s novel derivatives for high-impact journals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.